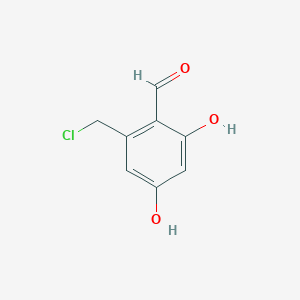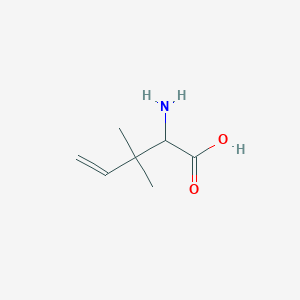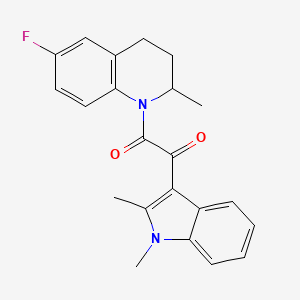
"4-(chloromethyl)-2,6-dihydroxybenzaldehyde"
Übersicht
Beschreibung
“4-(chloromethyl)-2,6-dihydroxybenzaldehyde” is likely an organic compound that contains a benzene ring with a chloromethyl (-CH2Cl) group at the 4th position, hydroxyl (-OH) groups at the 2nd and 6th positions, and an aldehyde (-CHO) group .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-2,6-dihydroxybenzaldehyde” would consist of a benzene ring substituted with a chloromethyl group, two hydroxyl groups, and an aldehyde group . The exact spatial arrangement would depend on the specific synthesis method used.
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The aldehyde group could undergo nucleophilic addition reactions . The chloromethyl group could participate in substitution reactions . The hydroxyl groups could be involved in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(chloromethyl)-2,6-dihydroxybenzaldehyde” would depend on its molecular structure. It’s likely to be a solid under normal conditions . Its solubility in water and organic solvents, melting point, boiling point, and other properties would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
Korhonen and Knuutinen (1984) explored the gas-liquid chromatographic analysis of chlorinated 4-hydroxybenzaldehydes, including 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. They studied the separation of these compounds on a non-polar SE-30 capillary column under various conditions, providing insights into the retention behavior of chlorinated benzaldehydes (Korhonen & Knuutinen, 1984).
Spectroscopic Studies
E. Kolehmainen et al. (1995) conducted a detailed 1H, 13C, and 17O NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes, closely related to 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Their research provides valuable insights into the spectral characteristics of such compounds, essential for understanding their chemical behavior (Kolehmainen et al., 1995).
Chemical Reduction and Photostability
M. Arsenyev et al. (2016) investigated the reduction of the aldehyde group in 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, a compound structurally related to 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Their study focused on the transformation into o-benzoquinones and analyzed the photostability of these compounds, contributing to the understanding of chemical stability in related benzaldehydes (Arsenyev et al., 2016).
Synthesis of Schiff-base Macrocyclic Complexes
Huiyong Chen et al. (2014) researched the preparation of novel Schiff-base macrocyclic complexes using pendant-armed dialdehydes, including derivatives of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Their work contributes to the development of new materials with potential applications in catalysis and material science (Chen et al., 2014).
Electrocatalytic Activity Studies
F. Pariente et al. (1996) explored the electrocatalytic activity of dihydroxybenzaldehyde isomers, including those similar to 4-(chloromethyl)-2,6-dihydroxybenzaldehyde, toward NADH oxidation. This research is significant for the development of biosensors based on enzymatic activities (Pariente et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4,6-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-3-5-1-6(11)2-8(12)7(5)4-10/h1-2,4,11-12H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOUOZRUNZLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4,6-dihydroxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A1: The molecular formula of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde is C8H7ClO3. Its molecular weight is 186.59 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't offer specific spectroscopic data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde, they highlight the use of various techniques like NMR (1H NMR, 13C NMR) [] and mass spectrometry (MS) [] for characterizing similar compounds. These techniques can be applied to elucidate the structure of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde as well.
Q3: What types of reactions can 4-(chloromethyl)-2,6-dihydroxybenzaldehyde undergo?
A3: The presence of the chloromethyl group makes 4-(chloromethyl)-2,6-dihydroxybenzaldehyde susceptible to nucleophilic substitution reactions. This allows for the replacement of the chlorine atom with various nucleophiles, providing a route to diversely functionalized derivatives. Additionally, the aldehyde functionality can participate in reactions like condensations and reductions, further expanding its synthetic utility. [, , , ]
Q4: Is there any information on the use of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis?
A4: While not directly mentioned, the research papers suggest potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis. For example, it could be used as a monomer in polymerization reactions to incorporate specific functionalities into the polymer backbone. Additionally, it could be used to modify existing polymers via reactions with the chloromethyl group. [, , ]
Q5: What are the potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A5: The diverse reactivity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde makes it a valuable building block for various applications. It holds potential in:
- Medicinal Chemistry: As a starting material for synthesizing novel drug candidates, especially those targeting interactions with enzymes or receptors. [, , , , ]
- Materials Science: For developing new polymers and functional materials with tailored properties. [, , ]
- Chemical Biology: As a probe for studying biological processes, for example, by incorporating it into biomolecules to track their fate or modify their function. [, , ]
Q6: How can computational chemistry be used to study 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A6: Computational chemistry techniques like molecular modeling, docking studies, and QSAR can be employed to:
- Predict reactivity: Simulating reactions and predicting reaction outcomes. [, ]
- Study interactions: Understanding its binding affinity and interactions with potential targets like enzymes or receptors. [, , ]
- Design analogs: Developing new derivatives with improved properties like enhanced potency or selectivity. [, ]
Q7: Is there any information on the safety profile or toxicity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?
A7: The provided research papers do not include specific toxicity data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Given its chemical structure and reactivity, it is crucial to handle it with caution. Appropriate safety measures and risk assessments should be implemented when working with this compound. Further research is required to establish its toxicological profile and environmental impact. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425131.png)

![N'-[(4-fluorophenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425154.png)
![13-{[3-(diethylamino)propyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6425164.png)
![6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B6425172.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate](/img/structure/B6425178.png)

![N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6425189.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6425197.png)
![3,4-difluoro-N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)benzamide](/img/structure/B6425207.png)
![4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine](/img/structure/B6425213.png)